molecular formula C14H7NO5 B13126191 1-Hydroxy-8-nitroanthracene-9,10-dione

1-Hydroxy-8-nitroanthracene-9,10-dione

Cat. No.: B13126191
M. Wt: 269.21 g/mol
InChI Key: CAYCLMJYVQVQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-8-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a hydroxyl group at the first position and a nitro group at the eighth position on the anthracene-9,10-dione scaffold. This compound is known for its vibrant color and is used in various industrial applications, including dye manufacturing and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-8-nitroanthracene-9,10-dione can be synthesized through the nitration of anthraquinone. The nitration process typically involves the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoanthraquinones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxy-8-nitroanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Hydroxy-8-nitroanthracene-9,10-dione can be compared with other similar compounds in the anthraquinone family:

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure allows it to undergo diverse reactions, making it valuable in synthetic chemistry, biological research, and industrial applications

Properties

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

1-hydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6,16H

InChI Key

CAYCLMJYVQVQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.